molecular formula C12H10Br2N2O4 B2725485 4-bromo-5-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 2396581-29-4

4-bromo-5-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2725485
CAS No.: 2396581-29-4
M. Wt: 406.03
InChI Key: JWYURWPASZYZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-bromo-5-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxylic acid group (-COOH), two bromine atoms, and two methoxy groups (-OCH3) attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, the carboxylic acid group, the bromine atoms, and the methoxy groups . The exact spatial arrangement would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the bromine atoms might make the molecule susceptible to reactions such as nucleophilic substitution. The carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity Research into pyrazole derivatives, such as the study by Kanwal et al. (2022), focuses on the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches. This work emphasizes the versatility of pyrazole compounds in generating derivatives with significant chemical reactivity and potential for further functionalization, suggesting that similar methodologies could apply to the synthesis and application of 4-bromo-5-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid (Kanwal et al., 2022).

Photophysical Properties The study on pyrazolines with triphenyl and ester derivatives by Şenol et al. (2020) provides insight into how the structure of pyrazole derivatives influences their photophysical properties. This research indicates that variations in the pyrazole structure can significantly affect solvent interactions and photophysical behaviors, offering a pathway to exploring the optical properties of this compound and its potential in photophysical applications (Şenol et al., 2020).

Nonlinear Optical Properties Functionalized pyrazole derivatives have also been studied for their nonlinear optical (NLO) properties, as seen in the work by Kanwal et al. (2022). The electronic structure and NLO properties of synthesized compounds were thoroughly investigated, highlighting the potential of pyrazole derivatives in NLO applications. This suggests that this compound could be a candidate for studies aimed at developing materials with desirable optical characteristics (Kanwal et al., 2022).

Antimicrobial and Anticancer Activity While the specific compound has not been directly linked to antimicrobial or anticancer activity in the available literature, related pyrazole compounds have been explored for these properties. For example, a Schiff base of a pyrazol-3-one derivative demonstrated effectiveness in cytotoxic activity against certain cell lines. Such findings underscore the potential of exploring this compound for similar biological activities (M et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information or context, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, physical and chemical properties, and potential applications. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O4/c1-19-7-3-5(6(13)4-8(7)20-2)10-9(14)11(12(17)18)16-15-10/h3-4H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYURWPASZYZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NNC(=C2Br)C(=O)O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.